Methyl-d3-eugenol
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Overview
Description
Methyl-d3-eugenol is a deuterated form of methyl eugenol, a phenylpropanoid compound. It is a colorless to pale yellow liquid with a pleasant, spicy aroma. Methyl eugenol is naturally found in various essential oils, particularly in clove oil, and is used in perfumery, flavoring, and as an insect attractant . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-d3-eugenol can be synthesized through the O-methylation of eugenol using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The product is then purified through distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl-d3-eugenol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Formation of quinones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Methyl-d3-eugenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl-d3-eugenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reactive oxygen species, reducing inflammation.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells and tissues.
Comparison with Similar Compounds
Methyl-d3-eugenol is unique due to the presence of deuterium atoms, which makes it a valuable tool in scientific research. Similar compounds include:
Eugenol: The non-deuterated form, widely used in perfumery, flavoring, and as an antimicrobial agent.
Isoeugenol: An isomer of eugenol with similar applications but different chemical properties.
Methyleugenol: The non-deuterated methyl ether of eugenol, used in similar applications but with different biological activities.
This compound stands out due to its enhanced stability and unique isotopic properties, making it a preferred choice for research applications.
Properties
CAS No. |
89171-89-1 |
---|---|
Molecular Formula |
C11H11D3O2 |
Molecular Weight |
181.25 |
Purity |
95% min. |
Synonyms |
Methyl-d3-eugenol |
Origin of Product |
United States |
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